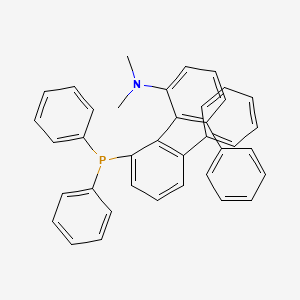
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound that features a phosphanyl group and multiple phenyl groups. Compounds of this nature are often used in various fields of chemistry due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Coupling reactions: The phenyl groups can be introduced through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Amine functionalization: The N,N-dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the aromatic rings or the phosphanyl group, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Compounds with phosphanyl groups are often used as ligands in transition metal catalysis, facilitating various organic transformations.
Materials Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine
Drug Development: The unique structural features of the compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
作用機序
The mechanism of action of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
N,N-Dimethylaniline: A basic aromatic amine used in dye synthesis and as a precursor in organic synthesis.
Uniqueness
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its combination of a phosphanyl group with multiple phenyl groups and an amine functionality. This combination can provide unique reactivity and binding properties, making it valuable in specialized applications.
特性
分子式 |
C38H32NP |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C38H32NP/c1-39(2)35-27-15-25-33(29-17-7-3-8-18-29)37(35)38-34(30-19-9-4-10-20-30)26-16-28-36(38)40(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChIキー |
ROPKWCXZJWSNPR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



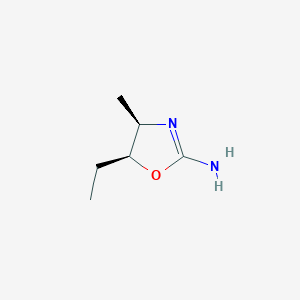
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

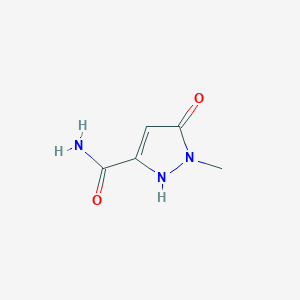
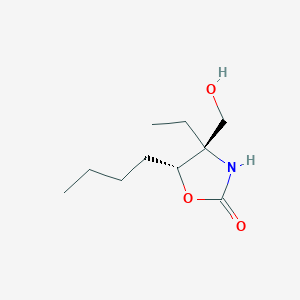
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
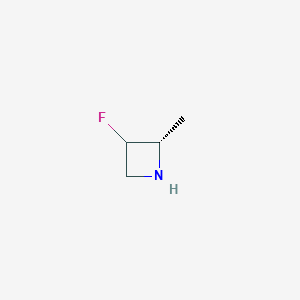
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
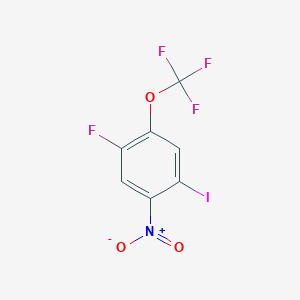
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
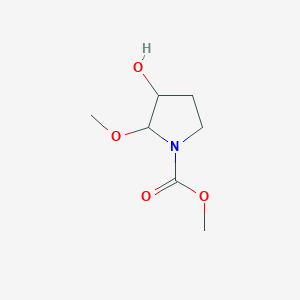
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
